molecular formula C6H11Cl2N3 B2547949 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride CAS No. 1803586-11-9

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B2547949
CAS No.: 1803586-11-9
M. Wt: 196.08
InChI Key: VLOCVZZYBPLTBD-UHFFFAOYSA-N
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Description

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an isopropyl group attached to the triazole ring, along with a hydrochloride salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1H-1,2,4-triazole with chloromethyl isopropyl ketone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound without the chloromethyl and isopropyl groups.

    3-(Bromomethyl)-5-(propan-2-yl)-1H-1,2,4-triazole: A similar compound with a bromomethyl group instead of a chloromethyl group.

    3-(Chloromethyl)-5-methyl-1H-1,2,4-triazole: A compound with a methyl group instead of an isopropyl group.

Uniqueness

3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride is unique due to the presence of both the chloromethyl and isopropyl groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

5-(chloromethyl)-3-propan-2-yl-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-4(2)6-8-5(3-7)9-10-6;/h4H,3H2,1-2H3,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOCVZZYBPLTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803586-11-9
Record name 3-(chloromethyl)-5-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
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